azanium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
Description
The compound azanium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate is a zwitterionic molecule comprising:
- Azanium cation: Enhances aqueous solubility and bioavailability.
- Complex carboxylate anion: Features a substituted oxane (hexose-like) ring with: Acetamido group (–NHCOCH₃): Common in glycoproteins and enzyme inhibitors. 4-Methyl-2-oxochromen-7-yl moiety: A coumarin derivative associated with anticoagulant and kinase-inhibitory activity.
This structural complexity suggests roles in biochemical pathways, such as glycosidase inhibition or kinase modulation.
Properties
Molecular Formula |
C21H28N2O11 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
azanium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C21H25NO11.H3N/c1-9-5-16(27)31-15-6-11(3-4-12(9)15)32-21(20(29)30)7-13(25)17(22-10(2)24)19(33-21)18(28)14(26)8-23;/h3-6,13-14,17-19,23,25-26,28H,7-8H2,1-2H3,(H,22,24)(H,29,30);1H3/t13-,14+,17+,18+,19+,21+;/m0./s1 |
InChI Key |
JABMXFCECUDLJX-NLSRWXBQSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-].[NH4+] |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azanium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate involves several steps. The key steps include the formation of the chromenyl group, the introduction of hydroxyl groups, and the attachment of the acetamido group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Azanium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The chromenyl group can be reduced to form dihydro derivatives.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce dihydro derivatives.
Scientific Research Applications
The compound azanium; (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry. Below is a detailed exploration of its applications, supported by data tables and case studies.
Overview
- IUPAC Name : Azanium; (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
- CAS Number : 206442-98-0
- Molecular Formula : C₁₈H₂₃N₁O₉
Structural Features
The structure of this compound features multiple functional groups that contribute to its biological activity:
- Acetamido group for potential interactions with biological targets.
- Hydroxy groups that may enhance solubility and reactivity.
- A chromene derivative that could provide antioxidant properties.
Medicinal Chemistry
The compound has shown promise in the development of therapeutic agents due to its structural complexity and potential biological activities.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Case Study : A derivative of a chromene-based structure demonstrated IC50 values ranging from 4.26 to 5.83 µM against various cancer cell lines, suggesting a comparable efficacy to established anticancer drugs .
Biochemical Research
The compound's ability to interact with various enzymes makes it a candidate for biochemical studies.
Enzyme Inhibition
Research has indicated that similar compounds can act as enzyme inhibitors:
- Case Study : A study on oxazolo[5,4-d]pyrimidines revealed their ability to inhibit specific signaling pathways related to cancer proliferation . This suggests that azanium; (2S,4S,5R,6R)-5-acetamido... could have similar inhibitory effects.
Cosmetic Applications
Due to its hydroxy groups and overall structure, the compound may be utilized in cosmetic formulations.
Skin Conditioning
The compound has potential as an ingredient in skin care products:
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| Compound A | 4.26 | Anticancer |
| Compound B | 5.83 | Antioxidant |
| Azanium | TBD | Potentially active |
Mechanism of Action
The mechanism of action of azanium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations:
- Coumarin vs. Pyrido[3,4-d]pyrimidine : Both moieties are associated with kinase inhibition, but the coumarin group in the target compound may confer anticoagulant properties absent in pyrido derivatives .
- Azanium Cation : Enhances solubility compared to neutral analogues (e.g., ECHEMI compound’s phosphate ester ).
Contradictions and Gaps:
- While nitrofuran derivatives () are explicitly antimicrobial, the target compound’s coumarin group may limit broad-spectrum activity due to specificity for eukaryotic kinases.
Biological Activity
Azanium, with the IUPAC name (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate , is a complex organic compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure is characterized by multiple functional groups including:
- Acetamido group : Contributes to its biological activity.
- Hydroxy groups : Implicated in interactions with biological macromolecules.
- Oxy groups : Enhance solubility and bioavailability.
Biological Activity Overview
Azanium exhibits a range of biological activities that can be categorized as follows:
1. Antioxidant Activity
Research indicates that azanium may possess significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. A study demonstrated that azanium could scavenge free radicals effectively, which is vital for preventing cellular damage and diseases associated with oxidative stress .
2. Antimicrobial Properties
Azanium has shown promising antimicrobial activity against various pathogens. In vitro studies have reported its efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .
3. Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Azanium has been observed to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity was highlighted in a case study where azanium administration led to decreased inflammation markers in animal models .
The biological activity of azanium can be attributed to several mechanisms:
- Enzyme Inhibition : Azanium may inhibit specific enzymes involved in oxidative stress and inflammation.
- Cell Signaling Modulation : It can affect signaling pathways related to cell survival and apoptosis.
- Membrane Interaction : The compound's structure allows it to integrate into cellular membranes, altering their properties and functions.
Case Study 1: Antioxidant Activity
In a controlled study involving human cell lines, azanium was shown to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). This resulted in reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating protective effects against oxidative damage .
Case Study 2: Antimicrobial Efficacy
A clinical trial tested azanium's effectiveness against Staphylococcus aureus infections. Patients treated with azanium showed a significant reduction in bacterial load compared to the control group. The study concluded that azanium could be a viable alternative for treating resistant bacterial infections .
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound’s synthesis likely involves multi-step processes, including glycosylation of the oxane core and functionalization of the chromen-7-yl group. Key steps to control stereochemistry include:
- Chiral Auxiliaries : Use of (1R,2R)-1,2,3-trihydroxypropyl derivatives to preserve the stereochemistry at C6 .
- Protection-Deprotection Strategies : Acetamido and hydroxyl groups require temporary protection (e.g., acetyl or tert-butyldimethylsilyl groups) to prevent side reactions during coupling steps .
- Chromen-7-yl Activation : Mitsunobu or Ullmann coupling for aryl ether formation between the oxane core and chromen-7-yl moiety .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR : 1H/13C NMR for confirming stereochemistry (e.g., coupling constants for axial/equatorial protons in the oxane ring) and acetamido group integration .
- HRMS : High-resolution mass spectrometry to verify molecular weight (expected [M+H]+ ~ 600–650 Da) and detect impurities .
- HPLC-PDA : Reverse-phase C18 columns (e.g., Agilent Zorbax) with UV detection at 254 nm for purity assessment (>98% by area normalization) .
Advanced Research Questions
Q. How can computational modeling resolve ambiguities in the compound’s stereochemical configuration during synthetic optimization?
- Methodological Answer :
- DFT Calculations : Density functional theory (B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data, resolving ambiguities in chiral centers (e.g., C4 and C5 configurations) .
- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability, particularly for the trihydroxypropyl side chain, to optimize crystallization conditions .
- Case Study : Discrepancies in NOESY correlations for the oxane ring were resolved by MD simulations showing temperature-dependent ring puckering .
Q. What experimental strategies mitigate hydrolysis of the 4-methyl-2-oxochromen-7-yl group under physiological pH conditions?
- Methodological Answer :
- pH-Stability Profiling : Conduct accelerated stability studies (pH 1–9, 37°C) with LC-MS monitoring. The chromen-7-yl group shows instability at pH > 7 due to nucleophilic attack on the lactone ring .
- Prodrug Design : Replace the lactone oxygen with a thioether or stabilize via methyl substitution at C3 of the chromen moiety .
- Data Contradiction : Initial studies suggested pH 5 stability, but metabolite analysis revealed hydrolytic byproducts in simulated intestinal fluid (pH 6.8), necessitating formulation adjustments .
Q. How can metabolic pathways of this compound be elucidated using isotope-labeled analogs?
- Methodological Answer :
- Isotope Labeling : Synthesize 13C-labeled acetamido or trihydroxypropyl groups via enzymatic incorporation (e.g., ketoreductase-mediated chiral synthesis) .
- Metabolite ID : Use LC-MS/MS with stable isotope tracing to identify Phase I/II metabolites (e.g., glucuronidation at the hydroxyl group or oxidation of the chromen ring) .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer :
- Solubility Screening : Use a tiered approach:
Shake-Flask Method : Measure solubility in buffered solutions (pH 1–12) and organic solvents (DMSO, ethanol).
Thermodynamic Analysis : Calculate Hansen solubility parameters to reconcile discrepancies (e.g., polar interactions from trihydroxypropyl enhance aqueous solubility, countered by hydrophobic chromen-7-yl) .
- Contradiction Source : Early studies reported >10 mg/mL solubility in ethanol, but later work identified polymorphic forms with variable solubility profiles .
Theoretical Frameworks
Q. Which theoretical models best explain the compound’s mechanism of action in enzymatic inhibition studies?
- Methodological Answer :
- Docking Simulations : AutoDock Vina or Schrödinger Suite to model interactions with β-lactamase enzymes, focusing on hydrogen bonding between the oxane carboxylate and active-site Ser70 .
- Kinetic Analysis : Use Michaelis-Menten models with nitrocefin as a substrate to determine IC50 and Ki values, correlating with molecular dynamics predictions .
- Contradiction Note : Initial docking suggested strong binding, but enzymatic assays showed weaker inhibition, attributed to conformational flexibility of the trihydroxypropyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
